

Pridopidine in Clinical Trials: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Seridopidine

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Pridopidine's dosage, administration, and associated experimental protocols as investigated in clinical trials for Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS).

Pridopidine is an orally administered small molecule that selectively binds to and activates the Sigma-1 Receptor (S1R).[1][2] This receptor is highly expressed in the brain and spinal cord, where it modulates various cellular processes crucial for neuronal function and survival.[3][4] Clinical investigations have focused on its potential to address the unmet medical needs in neurodegenerative disorders.

Dosage and Administration in Key Clinical Trials

Pridopidine has been evaluated in multiple clinical trials for Huntington's Disease and ALS. The following tables summarize the dosage and administration strategies in prominent studies.

Huntington's Disease (HD)

Trial Name	Phase	Dosage	Administration	Patient Population	Primary Endpoint
PROOF-HD	3	45 mg	Twice daily, oral	Early-stage manifest HD[5]	Change in Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC)
PRIDE-HD	2	45 mg - 112.5 mg	Twice daily, oral	Huntington's Disease	Change in Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS)
Open PRIDE-HD	-	45 mg	Twice daily, oral	Huntington's Disease	Long-term safety and tolerability

Amyotrophic Lateral Sclerosis (ALS)

Trial Name	Phase	Dosage	Administration	Patient Population	Primary Endpoint
HEALEY ALS Platform Trial (Regimen D)	2/3	45 mg	Twice daily, oral	Amyotrophic Lateral Sclerosis	Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival
Expanded Access Protocol (EAP)	-	45 mg	Twice daily, oral	Amyotrophic Lateral Sclerosis (for those ineligible for clinical trials)	Gather longer-term safety, biological, and clinical efficacy data

Key Experimental Protocols

This section details the methodologies for key assessments utilized in Pridopidine clinical trials.

Assessment of Functional Capacity in Huntington's Disease

Protocol: Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC)

Objective: To assess the patient's functional capacity in five key areas of daily life. The scale ranges from 0 (total dependence) to 13 (normal function).

Methodology:

- Occupation: The patient's ability to engage in their usual employment is assessed.
- Finances: The patient's capacity to manage their financial affairs is evaluated.
- Domestic Chores: The ability to perform household tasks is assessed.

- **Activities of Daily Living:** The patient's independence in performing personal care activities is evaluated.
- **Care Level:** The level of care required by the patient is determined.

Each item is scored by a trained clinician based on a structured interview with the patient and caregiver.

Assessment of Disease Progression in ALS

Protocol: ALS Functional Rating Scale-Revised (ALSFRS-R)

Objective: To measure the progression of disability in patients with ALS. The scale consists of 12 questions, each scored from 0 to 4, with a total possible score of 48.

Methodology:

A trained clinician assesses the patient's ability to perform specific tasks related to:

- **Bulbar Function:** Speech, salivation, and swallowing.
- **Fine Motor Function:** Handwriting and cutting food.
- **Gross Motor Function:** Walking, climbing stairs, and turning in bed.
- **Respiratory Function:** Dyspnea, orthopnea, and respiratory insufficiency.

Motor Function Assessment

Protocol: Q-Motor (Quantitative Motor) Assessment

Objective: To provide an objective and quantitative assessment of fine motor skills.

Methodology:

- **Equipment:** Utilizes pre-calibrated force transducers and 3-dimensional position sensors.
- **Tasks:** Patients perform specific motor tasks, such as finger tapping and hand pronation/supination.

- **Data Acquisition:** The sensors capture data on the speed, force, and rhythm of the movements.
- **Analysis:** The collected data is analyzed to provide objective measures of motor performance.

Speech Analysis

Protocol: Quantitative Speech Analysis

Objective: To objectively measure various aspects of speech production to detect and monitor changes in bulbar function.

Methodology:

- **Speech Tasks:** Patients are asked to perform standardized speech tasks, such as reading a specific passage (e.g., the "Bamboo Passage") or rapidly repeating syllables (diadochokinesis).
- **Recording:** High-quality audio recordings are captured in a controlled environment.
- **Acoustic Analysis:** Specialized software is used to analyze various acoustic features, including:
 - **Speaking Rate:** The speed at which a person speaks.
 - **Articulation Rate:** The speed and precision of articulatory movements.
 - **Phonation Time:** The duration of voiced sounds.
- **Data Interpretation:** Changes in these parameters can indicate a decline in bulbar motor function.

Biomarker Analysis

Protocol: Neurofilament Light Chain (NfL) Assay

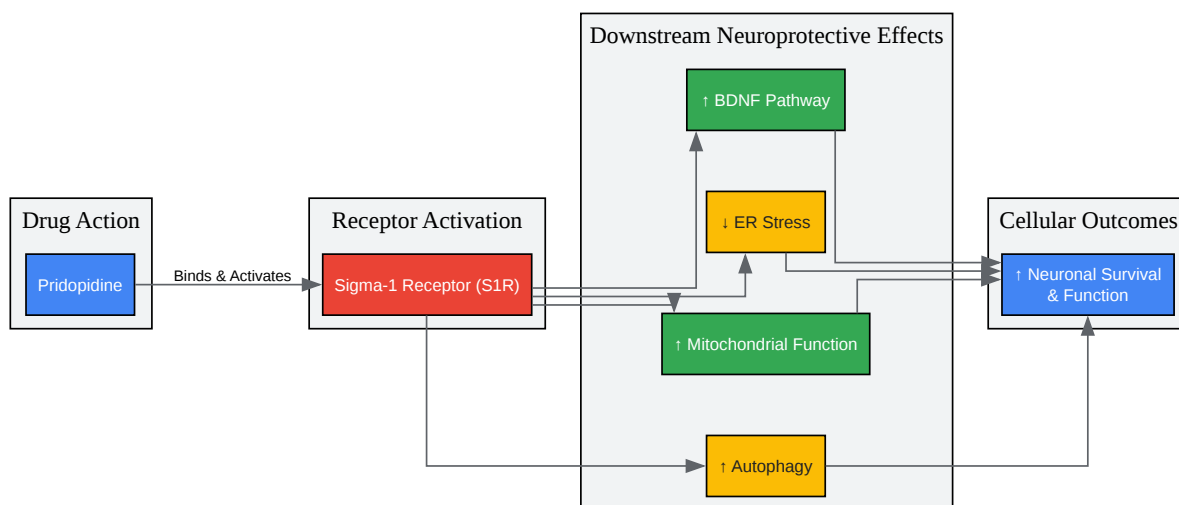
Objective: To measure the concentration of Neurofilament Light Chain (NfL), a biomarker of neuro-axonal damage, in cerebrospinal fluid (CSF) or blood.

Methodology:

- **Sample Collection:**
 - CSF: Collected via lumbar puncture.
 - Blood (Plasma or Serum): Collected via venipuncture.
- **Assay:** The Single-Molecule Array (Simoa) technology is a commonly used highly sensitive method for quantifying NfL levels.
- **Data Analysis:** NfL concentrations are measured and can be correlated with disease activity and progression. It's important to note that NfL is a non-specific marker of neuronal injury.

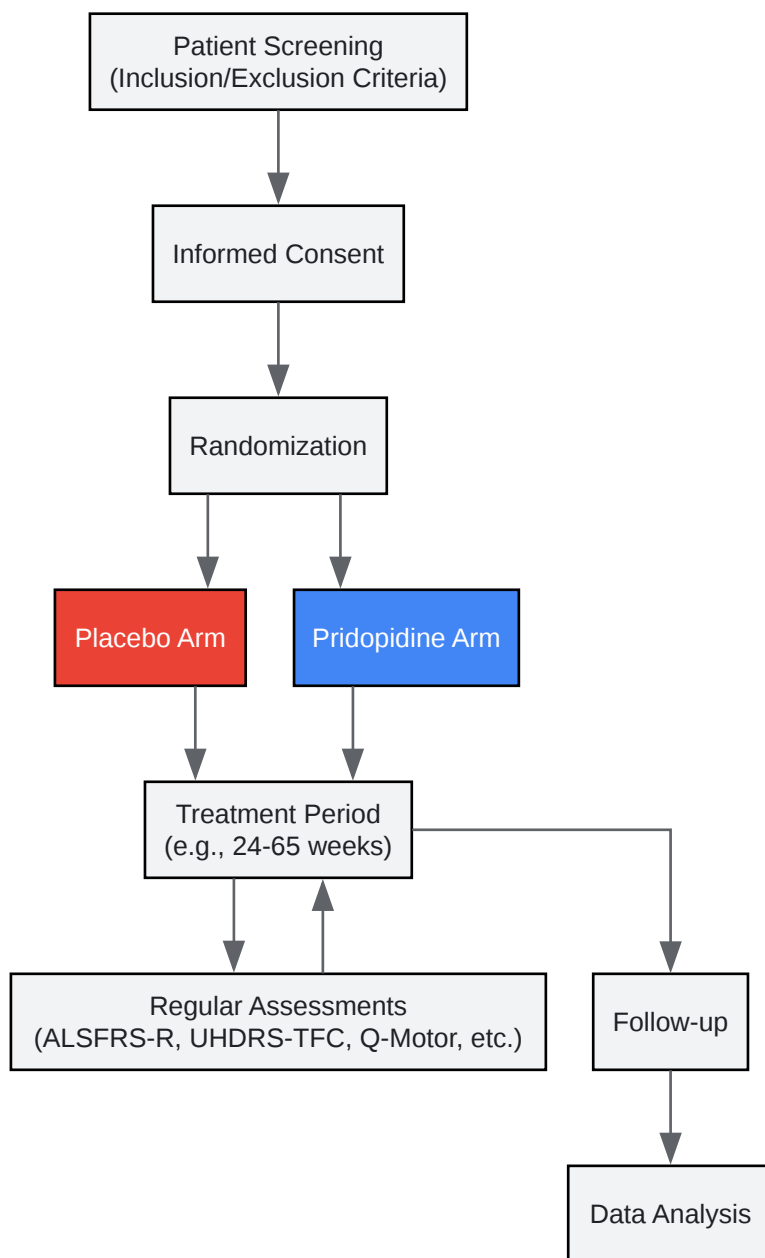
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of Pridopidine and a typical clinical trial workflow.



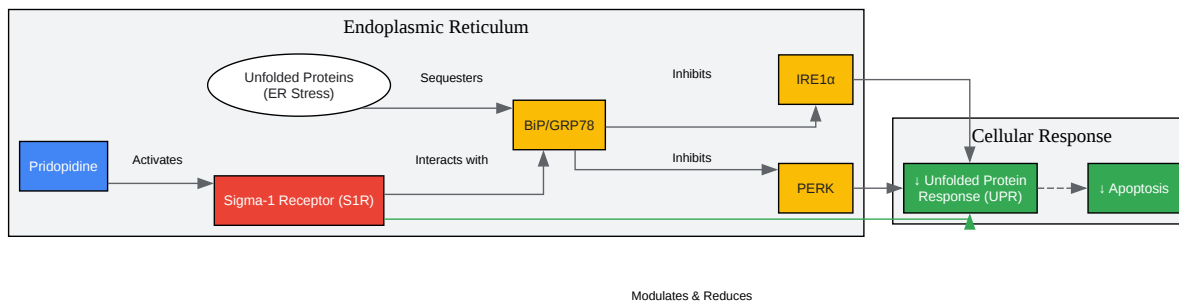
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Caption: Proposed Mechanism of Action of Pridopidine.



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Caption: Generalized Clinical Trial Workflow for Pridopidine.



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Caption: Pridopidine's Modulation of the ER Stress Pathway via S1R.

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